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Abstract

The intermetallic compound Cerium-Ironz (CeFez) stands as a fascinating subject in condensed
matter physics, primarily due to the intricate interplay between localized Cerium 4f electrons
and itinerant Iron 3d electrons. This dynamic gives rise to a host of intriguing magnetic and
electronic properties, including its classification as a mixed-valence system and its anomalous
ferromagnetic behavior. This technical guide provides a comprehensive exploration of the
electronic structure of CeFez, synthesizing key findings from both experimental and theoretical
investigations. It is intended for researchers and scientists in the fields of materials science,
condensed matter physics, and related disciplines, offering a detailed overview of the
compound's fundamental characteristics. The guide presents quantitative data in structured
tables, details common experimental and theoretical protocols, and employs visualizations to
elucidate complex relationships within the electronic structure.

Introduction

CeFez2, a member of the Laves phase compounds, crystallizes in a cubic MgCuz-type structure.
[1] Its electronic and magnetic properties are dominated by the hybridization between the Ce 4f
and Fe 3d electronic states.[1] This interaction is a cornerstone for understanding its mixed-
valence nature, where the Ce ion fluctuates between 4f° and 4f! configurations. This guide will
delve into the crystallographic and magnetic properties, followed by a detailed examination of
the electronic band structure and density of states as revealed by spectroscopic techniques
and computational modeling.
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Crystallographic and Magnetic Properties

CeFez adopts the cubic Laves phase crystal structure with the Fd-3m space group.[2] This
structure is characterized by a close-packed arrangement of Ce and Fe atoms. The lattice
parameter of CeFez has been determined through various experimental and theoretical
methods, with values converging around a central figure.

The magnetic behavior of CeFez: is ferrimagnetic, with the magnetic moments of the Ce and Fe
sublattices aligning in an antiparallel fashion.[2] The Curie temperature (Tc), marking the
transition from a ferromagnetic to a paramagnetic state, is approximately 230 K.[1] The precise
magnetic moments on the Ce and Fe sites have been a subject of extensive study, with both
experimental techniques like neutron diffraction and X-ray magnetic circular dichroism (XMCD),
and theoretical calculations providing valuable insights.

Table 1: Crystallographic Data for CeFe:z

Experimental Value Theoretical Value
Parameter Reference

(A) (A)

Lattice Constant (a) 7.29 - 7.303 7.35 [2]

Table 2: Magnetic Properties of CeFe:z
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Property Experimental Value Theoretical Value Reference

Magnetic Ordering Ferrimagnetic Ferrimagnetic [2]

Curie Temperature

~230 K - [1]
(Te)
Total Magnetic

23-29 3.06 [2]
Moment (uB/f.u.)
Fe Magnetic Moment

1.174 1.502 [2]
(uB/atom)
Ce 4f Magnetic

-0.16 -0.275 [1]
Moment (uB/atom)
Ce 5d Magnetic

-0.13 -0.221 [1]

Moment (uB/atom)

Electronic Structure: A Hybridized Picture

The electronic structure of CeFez is characterized by a significant hybridization between the
localized Ce 4f orbitals and the itinerant Fe 3d bands.[1] This hybridization is the primary driver
for the mixed-valence state of cerium and the compound's unique magnetic properties. The
density of states (DOS) near the Fermi level is dominated by the Fe 3d states, with a smaller
but crucial contribution from the Ce 4f and 5d states.

Density of States (DOS)

Theoretical calculations of the DOS reveal a complex structure arising from the overlap of
different atomic orbitals. The Fe 3d bands are broad and extend several eV below and above
the Fermi level. The Ce 4f states, while more localized, exhibit a degree of itinerancy due to
hybridization, resulting in features in the DOS both as a resonance at the Fermi level and as a
broader peak below it. The Ce 5d states are more extended and also hybridize with the Fe 3d
bands.

Band Structure
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The electronic band structure further illuminates the nature of electronic states. The bands
crossing the Fermi level are primarily of Fe 3d character, confirming the metallic nature of
CeFe2. The dispersion of these bands dictates the transport properties of the material. The
influence of the Ce 4f states is seen in the modification of the band structure, particularly in the
vicinity of the Fermi energy, where flat bands indicative of localized states are perturbed by
hybridization.

Experimental Probes of the Electronic Structure

A variety of sophisticated experimental techniques have been employed to investigate the
electronic structure of CeFe2. These methods provide direct and element-specific information
about the occupied and unoccupied electronic states.

Photoemission Spectroscopy (PES)

Experimental Protocol: Photoemission spectroscopy experiments on CeFez are typically
performed in ultra-high vacuum (UHV) chambers to maintain clean sample surfaces. Single
crystal or polycrystalline samples are cleaved or sputtered in-situ to expose a fresh surface. A
monochromatic photon source, often from a synchrotron, is used to excite photoelectrons from
the sample. The kinetic energy and emission angle of the ejected electrons are measured by a
hemispherical electron analyzer, which allows for the determination of their binding energy and
momentum. For resonant photoemission spectroscopy (RPES) at the Ce 3d edge, the photon
energy is tuned to the Ce 3d — 4f absorption threshold (around 883 eV) to enhance the
photoemission signal from the Ce 4f states. The overall energy resolution is typically better
than 100 meV.[3]

X-ray Absorption Spectroscopy (XAS) and X-ray
Magnetic Circular Dichroism (XMCD)

Experimental Protocol: X-ray absorption spectroscopy is a powerful tool for probing the
unoccupied electronic states. In a typical XAS experiment on CeFez, a monochromatic X-ray
beam from a synchrotron source is incident on the sample. The absorption of X-rays is
measured as a function of the incident photon energy by monitoring the total electron yield,
fluorescence yield, or transmission. For XMCD, the helicity of the circularly polarized X-ray
beam is alternated between left and right, and the difference in the absorption spectra is
recorded in the presence of an applied magnetic field. This technique is element-specific and
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provides direct information about the spin and orbital magnetic moments of the constituent
atoms. Measurements are often performed at the L-edges of Fe (2p — 3d transitions) and the
M-edges of Ce (3d — 4f transitions).[1]

Theoretical Modeling of the Electronic Structure

First-principles calculations based on Density Functional Theory (DFT) have been instrumental
in providing a theoretical framework for understanding the electronic structure of CeFe-.

Computational Methodology

Protocol: DFT calculations are commonly performed using plane-wave basis sets and
pseudopotentials to describe the interaction between valence electrons and the ionic cores.
The exchange-correlation functional, which accounts for the many-body electron-electron
interactions, is a critical choice. The Local Density Approximation (LDA) and the Generalized
Gradient Approximation (GGA) have been widely used. To better account for the strong on-site
Coulomb repulsion of the localized Ce 4f electrons, the LDA+U or GGA+U methods are often
employed. In these approaches, a Hubbard-like term 'U' is added to the Hamiltonian for the 4f
orbitals. The value of U is typically chosen to reproduce experimental observations, such as the
photoemission spectra or the magnetic moments. The calculations involve determining the
ground-state charge density and from it, the electronic band structure, density of states, and
magnetic moments are derived.

Visualizing the Electronic Structure and
Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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